6-ethyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6-ethyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. The process begins with the formation of the dibenzo[c,e][1,2]thiazine core, followed by the introduction of the ethyl and phenyl groups. The final step involves the oxidation of the thiazine ring to form the 5,5-dioxide derivative. Common reagents used in these reactions include sulfur, phenyl isocyanate, and various oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 5,5-dioxide to other oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and ethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or ethyl moieties .
Scientific Research Applications
6-ethyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Organic Electronics: The compound is used as an organic electroluminescent material in organic light-emitting diodes (OLEDs).
Pharmaceuticals: It serves as a precursor for the synthesis of various pharmaceutical agents with potential therapeutic properties.
Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 6-ethyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. In organic electronics, the compound’s electroluminescent properties are attributed to its ability to facilitate charge transport and emission of light. In pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-phenyl-6H-dibenzo[c,e][1,2]thiazine-5,5-dioxide: A similar compound used in OLEDs.
5,6-diphenyl-5,6-dihydro-dibenz[c,e][1,2]azaphosphorin: Another related compound with applications in organic electronics
Uniqueness
6-ethyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific structural features, such as the presence of the ethyl and phenyl groups, which enhance its electronic properties and make it suitable for various applications .
Properties
Molecular Formula |
C21H18N2O3S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
6-ethyl-5,5-dioxo-N-phenylbenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C21H18N2O3S/c1-2-23-19-13-12-15(21(24)22-16-8-4-3-5-9-16)14-18(19)17-10-6-7-11-20(17)27(23,25)26/h3-14H,2H2,1H3,(H,22,24) |
InChI Key |
XTTHLDNEVJAANK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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